N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be carried out using formaldehyde and a suitable base.
Sulfonamide formation: The final step involves the reaction of the hydroxymethylcyclopropyl intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects depends on its specific application:
Biochemical interactions: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Molecular targets: Potential targets include enzymes involved in metabolic pathways or signaling cascades.
Pathways involved: The compound may affect pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,5-trimethylbenzenesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Other benzenesulfonamide derivatives, such as N-(2,4,5-trimethylphenyl)sulfonamide and N-(cyclopropylmethyl)sulfonamide.
Uniqueness: The presence of the hydroxymethylcyclopropyl group distinguishes it from other sulfonamides, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-6-12(3)13(7-11(10)2)19(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDMSOVTQVTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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